An In-Depth Technical Guide to 2,5-Diethylaniline (CAS No. 80427-50-5)
An In-Depth Technical Guide to 2,5-Diethylaniline (CAS No. 80427-50-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available information exists for 2,5-Diethylaniline. This guide provides a summary of available data and infers potential methodologies based on closely related analogs. Experimental protocols for analogous compounds are provided for reference and would require optimization for 2,5-Diethylaniline.
Introduction
2,5-Diethylaniline is an aromatic amine with the chemical formula C₁₀H₁₅N. As a substituted aniline (B41778), it holds potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its chemical properties, synthesis, and characterization is crucial for its application in research and drug development. This document aims to provide a comprehensive technical overview of 2,5-Diethylaniline.
Chemical and Physical Properties
The fundamental properties of 2,5-Diethylaniline are summarized below. These are primarily computed properties and provide a baseline for understanding the molecule's behavior.
| Property | Value | Reference |
| CAS Number | 80427-50-5 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| IUPAC Name | 2,5-diethylaniline | [1] |
| Synonyms | Benzenamine, 2,5-diethyl- | [1] |
| XLogP3-AA | 2.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 149.120449483 Da | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
| Complexity | 111 | [1] |
Synthesis of Diethylanilines: A General Overview
A potential synthetic pathway for 2,5-diethylaniline could be inferred from the synthesis of 2,6-diethylaniline (B152787). This would likely involve the direct ortho- and para-alkylation of a protected aniline derivative to control the regioselectivity, followed by deprotection.
Example Experimental Protocol: Synthesis of 2,6-Diethylaniline (for reference)
The following protocol for the synthesis of the related isomer, 2,6-diethylaniline, is provided as a reference. Note: This protocol would require significant modification and optimization for the selective synthesis of 2,5-diethylaniline.
Reaction: Direct alkylation of aniline with ethylene (B1197577).
Materials:
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Aniline
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Triethylaluminum (B1256330) (catalyst precursor)
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Ethylene gas
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High-boiling aromatic solvent (e.g., xylene)
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Aqueous sodium hydroxide (B78521) solution
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Anhydrous magnesium sulfate
Equipment:
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High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls
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Distillation apparatus
Procedure:
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Catalyst Complex Preparation: Aniline and triethylaluminum are reacted in an approximate 3:1 molar ratio at 160°C for 1.5 hours to form the catalyst complex.
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Alkylation Reaction: The catalyst complex is mixed with additional aniline and charged into a high-pressure synthesis kettle. The reactor is heated to approximately 310°C and pressurized with ethylene to 4.6-5.0 MPa. Ethylene is continuously fed to maintain pressure as the reaction proceeds over 1-8 hours.
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Work-up and Purification: After cooling and venting, the catalyst is deactivated with an aqueous sodium hydroxide solution. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude product is then purified by vacuum distillation to yield 2,6-diethylaniline.
A schematic for a potential, though unverified, synthesis workflow for 2,5-diethylaniline is presented below.
Spectroscopic and Analytical Data
No experimental spectroscopic data (NMR, IR, MS) for 2,5-Diethylaniline was found in the public domain. For reference, the typical spectral characteristics of the closely related 2,6-diethylaniline are discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: 2,6-Diethylaniline)
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¹H NMR: The spectrum of 2,6-diethylaniline would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (a quartet), and the terminal methyl protons of the ethyl groups (a triplet), in addition to a signal for the amine protons. Due to the symmetry in 2,6-diethylaniline, the aromatic region would be simpler than that expected for the less symmetric 2,5-diethylaniline.
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¹³C NMR: The spectrum would show signals for the aromatic carbons and the ethyl group carbons.
Infrared (IR) Spectroscopy (Reference: 2,6-Diethylaniline)
An IR spectrum of an aniline derivative would typically show N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Reference: 2,6-Diethylaniline)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethyl and methyl groups.
The following diagram illustrates a general analytical workflow for the characterization of a synthesized aniline derivative.
Applications in Drug Development
While there is no specific information on the use of 2,5-Diethylaniline in drug development, its structural isomer, 2,6-diethylaniline, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is a precursor for some herbicides. The presence of the aniline functional group allows for a variety of chemical transformations, making it a potentially useful scaffold for building more complex molecules with biological activity.
Derivatives of other diethylaniline isomers have been investigated for various therapeutic areas. For example, some studies have explored the biological activities of compounds derived from N,N-diethylaniline.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,5-Diethylaniline is classified as causing serious eye irritation.[1]
Hazard Statements:
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H319: Causes serious eye irritation.[1]
Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/ eye protection/ face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P337+P313: If eye irritation persists: Get medical advice/ attention.
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2,5-Diethylaniline is a chemical compound with limited available technical data. Its properties and potential applications can be inferred from more well-studied isomers like 2,6-diethylaniline. For researchers and drug development professionals, this compound represents a potential building block, but its synthesis and characterization would require dedicated experimental work. The information provided in this guide serves as a starting point for such investigations, highlighting the general methodologies and safety considerations for working with diethylaniline derivatives. Further research is needed to fully elucidate the properties and potential of 2,5-Diethylaniline.
